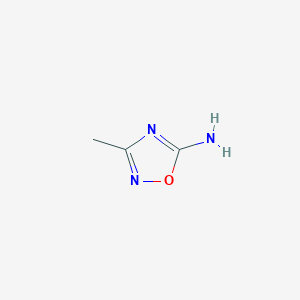

3-Methyl-1,2,4-oxadiazol-5-amine

Beschreibung

The exact mass of the compound 3-Methyl-1,2,4-oxadiazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-1,2,4-oxadiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1,2,4-oxadiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-2-5-3(4)7-6-2/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNNZKURGCOEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340758 | |

| Record name | 3-Methyl-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-39-6 | |

| Record name | 3-Methyl-1,2,4-oxadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,4-oxadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-1,2,4-oxadiazol-5-amine (CAS No. 3663-39-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile bioisosteric properties and a broad spectrum of pharmacological activities.[1] As a privileged structure, it is integral to the development of novel therapeutic agents targeting a range of diseases, including cancer, infectious diseases, and neurological disorders. This guide focuses on a key derivative, 3-Methyl-1,2,4-oxadiazol-5-amine, providing an in-depth exploration of its synthesis, chemical properties, and significance as a building block in drug discovery. Our objective is to furnish researchers and drug development professionals with a comprehensive technical resource, blending established synthetic protocols with insights into its application and chemical behavior.

Core Compound Identification and Properties

Chemical Identity:

| Identifier | Value |

| Compound Name | 3-Methyl-1,2,4-oxadiazol-5-amine |

| CAS Number | 3663-39-6 |

| Molecular Formula | C₃H₅N₃O |

| Molecular Weight | 99.09 g/mol [2] |

| IUPAC Name | 3-methyl-1,2,4-oxadiazol-5-amine[2] |

| Synonyms | 5-Amino-3-methyl-1,2,4-oxadiazole, 3-Methyl-5-amino-1,2,4-oxadiazole |

Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 158 °C | ChemBK |

| Boiling Point (Predicted) | 228.8 ± 23.0 °C | ChemBK |

| Density (Predicted) | 1.283 ± 0.06 g/cm³ | ChemBK |

| SMILES | CC1=NOC(=N1)N | PubChem[2] |

| InChI | InChI=1S/C3H5N3O/c1-2-5-3(4)7-6-2/h1H3,(H2,4,5,6) | PubChem[2] |

Strategic Synthesis and Mechanistic Rationale

The synthesis of 5-amino-1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The primary and most efficient route to 3-Methyl-1,2,4-oxadiazol-5-amine involves the cyclization of an appropriate amidoxime with a cyanating agent.

Primary Synthetic Pathway: Acetamidoxime and Cyanogen Bromide

The most direct and widely recognized method for the preparation of 3-Methyl-1,2,4-oxadiazol-5-amine is the reaction of acetamidoxime with cyanogen bromide. This reaction proceeds through a nucleophilic attack of the amidoxime nitrogen on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization with the elimination of hydrogen bromide.

Diagram of the Synthetic Pathway:

Caption: Synthetic pathway to 3-Methyl-1,2,4-oxadiazol-5-amine.

Detailed Experimental Protocol:

This protocol is a representative synthesis based on established chemical principles for this class of compounds.

Materials:

-

Acetamidoxime

-

Cyanogen Bromide

-

Potassium Bicarbonate (or another suitable base)

-

Methanol (or another appropriate solvent)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve acetamidoxime in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Base Addition: Add potassium bicarbonate to the solution and stir to create a suspension. The base is crucial to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

-

Cyanogen Bromide Addition: Dissolve cyanogen bromide in a minimal amount of methanol and add it dropwise to the stirring suspension at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within a few hours.

-

Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude 3-Methyl-1,2,4-oxadiazol-5-amine can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Role in Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. 3-Methyl-1,2,4-oxadiazol-5-amine serves as a versatile building block, providing a scaffold for the synthesis of more complex molecules with diverse pharmacological activities.

Key Therapeutic Areas:

-

Anticancer Agents: The oxadiazole nucleus is a common feature in compounds designed as inhibitors of various cancer-related enzymes.[3]

-

Antimicrobial Agents: Derivatives of 1,2,4-oxadiazoles have demonstrated significant antibacterial and antifungal properties.

-

Neurodegenerative Diseases: The structural rigidity and hydrogen bonding capabilities of the oxadiazole ring make it a valuable component in the design of molecules targeting CNS disorders.

The primary amino group on the 5-position of the ring is a key functional handle for further chemical modifications, allowing for the introduction of various substituents to modulate the biological activity and selectivity of the final compound.

Diagram of Derivatization Potential:

Sources

An In-depth Technical Guide to 3-Methyl-1,2,4-oxadiazol-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Its value stems from its role as a versatile pharmacophore and a bioisosteric replacement for amide and ester functionalities.[1][2] This bioisosterism is of particular importance as it can enhance the metabolic stability of a drug candidate by replacing hydrolytically susceptible ester and amide bonds, a crucial consideration in drug design.[3] The 1,2,4-oxadiazole scaffold is present in a variety of biologically active compounds, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Within this important class of compounds, 3-Methyl-1,2,4-oxadiazol-5-amine stands out as a key building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive amino group and a stable heterocyclic core, makes it an attractive starting material for the generation of compound libraries in drug discovery programs. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Methyl-1,2,4-oxadiazol-5-amine, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of 3-Methyl-1,2,4-oxadiazol-5-amine

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃O | PubChem[4] |

| Molecular Weight | 99.09 g/mol | PubChem[4] |

| IUPAC Name | 3-methyl-1,2,4-oxadiazol-5-amine | PubChem[4] |

| CAS Number | 3663-39-6 | PubChem[4] |

| Melting Point | 158 °C | ChemBK[5] |

| Boiling Point (Predicted) | 228.8 ± 23.0 °C | ChemBK[5] |

| Density (Predicted) | 1.283 ± 0.06 g/cm³ | ChemBK[5] |

| logP (Predicted) | 0.1 | PubChem[4] |

| pKa (Predicted) | ||

| Aqueous Solubility |

Note: Experimental values for logP, pKa, and aqueous solubility are not consistently reported in publicly available literature. The predicted values suggest that the compound is likely to have moderate lipophilicity and some degree of aqueous solubility, properties that are often desirable in drug candidates. The hydrochloride salt form is noted to enhance aqueous solubility.[1]

Synthesis of 3-Methyl-1,2,4-oxadiazol-5-amine: A Step-by-Step Protocol

The synthesis of 1,2,4-oxadiazoles commonly involves the cyclization of an amidoxime with a suitable electrophile.[6][7] For 3-Methyl-1,2,4-oxadiazol-5-amine, a prevalent method involves the reaction of acetamidoxime with cyanogen bromide. This reaction provides a direct and efficient route to the target molecule.

Experimental Protocol: Synthesis from Acetamidoxime and Cyanogen Bromide

This protocol is a representative procedure based on established methods for the synthesis of 5-amino-1,2,4-oxadiazoles.

Materials:

-

Acetamidoxime

-

Cyanogen bromide

-

Sodium carbonate (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Water

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetamidoxime (1.0 equivalent) in ethanol.

-

Base Addition: To the stirred solution, add sodium carbonate (1.1 equivalents) portion-wise.

-

Addition of Cyanogen Bromide: Cool the mixture in an ice bath. Slowly add a solution of cyanogen bromide (1.0 equivalent) in ethanol to the reaction mixture. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Methyl-1,2,4-oxadiazol-5-amine.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it dissolves the reactants and is relatively unreactive under the reaction conditions.

-

Base: Sodium carbonate is used to neutralize the hydrobromic acid that is formed as a byproduct of the reaction, driving the reaction to completion.

-

Temperature: The initial cooling of the reaction mixture helps to control the exothermic nature of the reaction.

Caption: Synthetic workflow for 3-Methyl-1,2,4-oxadiazol-5-amine.

Chemical Reactivity and Role as a Building Block

The chemical reactivity of 3-Methyl-1,2,4-oxadiazol-5-amine is dominated by the nucleophilic character of the 5-amino group. This makes it a valuable synthon for the introduction of the 3-methyl-1,2,4-oxadiazole moiety into larger molecules through common amine-based reactions.

N-Acylation

The amino group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides.[8][9] This reaction is fundamental for linking the oxadiazole core to various carboxylic acid-containing fragments.

General Protocol for N-Acylation:

-

Dissolve 3-Methyl-1,2,4-oxadiazol-5-amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add the acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous work-up to remove the base hydrochloride salt and isolate the N-acylated product.

N-Alkylation

The amino group can also undergo alkylation with alkyl halides. This reaction provides a means to introduce alkyl chains, which can be important for modulating the lipophilicity and steric properties of a molecule.

Caption: Key reactions of the 5-amino group.

Applications in Medicinal Chemistry and Drug Development

The 3-methyl-1,2,4-oxadiazol-5-yl moiety has been incorporated into a number of compounds with demonstrated biological activity. While specific examples of marketed drugs containing this exact fragment as a starting material are not prominently documented, its presence in investigational compounds highlights its utility. For instance, derivatives of 3-amino-1,2,4-oxadiazoles have been investigated as muscarinic receptor ligands.[10]

The primary application of 3-Methyl-1,2,4-oxadiazol-5-amine in drug discovery is as a versatile building block. Its ability to undergo a variety of chemical transformations allows for the rapid generation of diverse compound libraries for high-throughput screening. The oxadiazole ring in these derivatives often serves to improve the pharmacokinetic profile of the parent molecule.

Analytical Characterization

The identity and purity of 3-Methyl-1,2,4-oxadiazol-5-amine are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and a broad singlet for the amine protons (NH₂). Based on spectral data from similar compounds, the methyl protons would likely appear in the range of δ 2.0-2.5 ppm, and the amine protons would be more downfield, potentially in the range of δ 5.0-7.0 ppm, with the exact shift being dependent on the solvent and concentration.[11]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, and the two carbons of the oxadiazole ring. The chemical shifts of the oxadiazole ring carbons are typically in the aromatic region, often between δ 150-170 ppm.[12][13][14]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 99). The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, CO, or CH₃CN, which is characteristic of heterocyclic compounds.[15][16][17]

Safety and Handling

3-Methyl-1,2,4-oxadiazol-5-amine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[4]

-

Handling: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-Methyl-1,2,4-oxadiazol-5-amine is a valuable and versatile building block in medicinal chemistry. Its stable heterocyclic core, which can act as a bioisostere for labile functional groups, combined with a reactive amino group, provides a powerful tool for the synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for its effective utilization in drug discovery and development programs. Further research into its biological activities and the development of more diverse synthetic methodologies will undoubtedly continue to expand its importance in the creation of new therapeutic agents.

References

-

MDPI. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

-

PubMed Central (PMC). (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubChem. 3-Methyl-1,2,4-oxadiazol-5-amine. [Link]

-

MDPI. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]

-

National Institutes of Health (NIH). (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. [Link]

-

Scholars Research Library. (2011). A convenient one pot synthesis of amides from carboxylic acids using acid chloride intermediate. [Link]

-

Wiley Online Library. (2004). 13C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]

-

Semantic Scholar. (2019). N-acylation of amides through internal nucleophilic catalysis. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

ChemBK. 3-METHYL-1,2,4-OXADIAZOL-5-AMINE. [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

Preprints.org. (2021). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]

-

SciSpace. 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

ResearchGate. (2013). NH-acidities and Hammett correlation of 3-para substituted phenyl-1,2,4-oxadiazol-5(4H). [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

-

International Journal of Pharmacy and Technology. (2014). REGIOSELECTIVE N-ACYLATION OF SOME NITROGENOUS HETEROCYCLIC COMPOUNDS USING A NOVEL GREEN CATALYST. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

PubMed. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. [Link]

-

ResearchGate. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

ResearchGate. (2022). Synthesis of 1,2,4-oxadiazoles 3a-h and 5a-t. [Link]

-

Defense Technical Information Center. (2017). SOLUBILITY REPORT OF 3-(5-AMINO-1,2,4-OXADIAZOL-3-YL)-4-NITRO-1,2,5-OXADIAZOLE (LLM 201). [Link]

-

Interpretation of mass spectra. [Link]

-

SpringerLink. (1995). 2α-(3-Substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo[3.2.1]octanes and -oct-2-enes as muscarinic receptor ligands. [Link]

-

ACS Publications. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]

-

Alzchem Group. 3-Amino-5-methyl-1,2,4-oxadiazole. [Link]

-

Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

PubMed Central (PMC). (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. [Link]

Sources

- 1. Buy N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride (EVT-3115948) | 2551116-59-5 [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. ijper.org [ijper.org]

- 4. 3-Methyl-1,2,4-oxadiazol-5-amine | C3H5N3O | CID 567118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo [3.2.1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8- azabicyclo[3.2.1]oct-2-enes as potential muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-METHYL-1,2,4-OXADIAZOL-5-AMINE(3663-39-6) 1H NMR [m.chemicalbook.com]

- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Technical Guide to 3-Methyl-1,2,4-oxadiazol-5-amine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties and its capacity to act as a versatile bioisosteric replacement for common functional groups. This in-depth technical guide focuses on a key exemplar of this heterocyclic family: 3-Methyl-1,2,4-oxadiazol-5-amine. We will delve into its fundamental characteristics, provide a detailed, field-proven synthetic protocol, and explore its strategic application in drug design, supported by mechanistic insights and comprehensive references. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its prevalence in drug discovery is not coincidental; it is a "privileged scaffold" due to a confluence of desirable attributes. The stability of the aromatic ring, its capacity for hydrogen bonding, and its electronic properties make it an attractive surrogate for other functional groups, most notably amides and carboxylic acids.[1][2] This bioisosteric replacement can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced metabolic stability, oral bioavailability, and cell permeability.[3]

3-Methyl-1,2,4-oxadiazol-5-amine (CAS No. 3663-39-6) is a particularly valuable building block within this class.[4] The presence of a methyl group at the 3-position and an amine at the 5-position provides two key points for diversification, allowing for the systematic exploration of chemical space in lead optimization campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in research and development.

| Property | Value | Source |

| IUPAC Name | 3-Methyl-1,2,4-oxadiazol-5-amine | [4] |

| CAS Number | 3663-39-6 | [4] |

| Molecular Formula | C₃H₅N₃O | [4] |

| Molecular Weight | 99.09 g/mol | [4] |

| Appearance | Solid | - |

| ¹H NMR | Spectral data available | [5] |

| ¹³C NMR | Spectral data available | [6][7] |

| Mass Spectrometry | Spectral data available | [5] |

Synthesis of 3-Methyl-1,2,4-oxadiazol-5-amine: A Validated Experimental Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature, often proceeding through the cyclization of an O-acylamidoxime intermediate.[8] The following protocol details a reliable, two-step synthesis of 3-Methyl-1,2,4-oxadiazol-5-amine from commercially available starting materials.

Overall Reaction Scheme

Caption: Synthetic route to 3-Methyl-1,2,4-oxadiazol-5-amine.

Step-by-Step Methodology

Materials:

-

Acetamidoxime

-

Cyanogen bromide

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetamidoxime (1.0 eq) in methanol.

-

Base Addition: Add sodium bicarbonate (1.1 eq) to the solution and stir for 15 minutes at room temperature.

-

Cyanogen Bromide Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of cyanogen bromide (1.05 eq) in methanol dropwise over 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Methyl-1,2,4-oxadiazol-5-amine.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Role of 3-Methyl-1,2,4-oxadiazol-5-amine in Drug Discovery

The true value of 3-Methyl-1,2,4-oxadiazol-5-amine lies in its application as a versatile scaffold in the design of novel therapeutic agents.

A Bioisostere for Amide and Carboxylic Acid Functionalities

One of the most powerful strategies in medicinal chemistry is the use of bioisosteres to overcome liabilities in lead compounds. The 1,2,4-oxadiazole ring is an effective bioisostere for both amide and carboxylic acid groups.[1][2]

Caption: 1,2,4-Oxadiazole as a bioisostere for amides and carboxylic acids.

This substitution can impart several advantages:

-

Improved Metabolic Stability: Amide bonds are susceptible to hydrolysis by proteases. Replacing them with a stable oxadiazole ring can significantly increase the half-life of a drug.

-

Enhanced Oral Bioavailability: The physicochemical properties of the oxadiazole ring can lead to better absorption from the gastrointestinal tract compared to the more polar carboxylic acid group.[3]

-

Modulation of Physicochemical Properties: The oxadiazole moiety can fine-tune the lipophilicity and hydrogen bonding capacity of a molecule, allowing for optimization of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Modulation of Signaling Pathways

Derivatives of 1,2,4-oxadiazole have been shown to modulate key signaling pathways implicated in various diseases.

-

Anti-inflammatory Activity via NF-κB Pathway Inhibition: A series of 1,2,4-oxadiazole derivatives have been synthesized and shown to possess anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway.[9] These compounds were found to block the phosphorylation of the p65 subunit of NF-κB, preventing its nuclear translocation and the subsequent expression of pro-inflammatory genes.[9]

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.

-

Modulation of Metabotropic Glutamate Receptors (mGluRs): Certain 1,2,4-oxadiazole derivatives have been identified as positive allosteric modulators (PAMs) of the mGlu4 receptor.[10] These compounds potentiate the receptor's response to its endogenous ligand, glutamate, and have shown potential as antipsychotic agents.[10]

Conclusion and Future Perspectives

3-Methyl-1,2,4-oxadiazol-5-amine is a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and its utility as a bioisosteric scaffold for improving the drug-like properties of lead compounds underscore its importance. The demonstrated ability of 1,2,4-oxadiazole derivatives to modulate key biological pathways, such as NF-κB and mGluR signaling, highlights the vast potential for the discovery of novel therapeutics based on this privileged heterocycle. Future research will undoubtedly continue to uncover new applications for this remarkable compound and its derivatives in the ongoing quest for safer and more effective medicines.

References

- Al-Saffar, M. A., & Shireen, R. (2025). Synthesis and Characterization of Some New Drug Derivatives containing thiadiazole, oxadiazole, and triazole rings, and studying. Applied Chemical Engineering, 8(4).

-

Zhang, J., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127373. [Link]

- Kalinowska-Tłuścik, J., et al. (2020). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. European Journal of Medicinal Chemistry, 192, 112183.

-

Sharma, V., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1475. [Link]

-

Kalinowska-Tłuścik, J., & Więckowska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Karandeeva, A. S., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7545. [Link]

- Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(6), 660-676.

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[10][11][12]Oxadiazole,[9][11][12]Triazole, and[9][11][12]Triazolo[4,3-b][9][11][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 299. [Link]

- Patel, H., et al. (2014). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Pharmaceutical Sciences & Research, 6(1), 1-5.

-

Sheremetev, A. B., et al. (2021). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2021(2), M1229. [Link]

- Ponzio, G. (1971). Preparation of 5-amino-1,2,4-oxadiazoles. U.S. Patent No. 3,574,222. Washington, DC: U.S.

- Babu, S., et al. (2020).

- Kumar, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-267.

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

-

PubChem. (n.d.). 3-Methyl-1,2,4-oxadiazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]

-

Talele, T. T. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(21), 15477-15602. [Link]

-

Sidneva, E. M., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(15), 4784. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

- Sharma, P., et al. (2019). Synthesis of Oxadiazol-5-imines via the Cyclizative Capture of in Situ Generated Cyanamide Ions and Nitrile Oxides. Organic Letters, 21(1), 214-218.

- Ainsworth, C. (1959). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. U.S. Patent No. 2,883,391. Washington, DC: U.S.

-

Paital, A. R., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2843-2848. [Link]

- Stabile, P., et al. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. FLORE Repository, University of Florence.

-

Kumar, D., et al. (2019). Synthesis of a boron-containing amidoxime reagent and its application to synthesize functionalized oxadiazole and quinazolinone derivatives. Organic & Biomolecular Chemistry, 17(18), 4487-4492. [Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. 3-Methyl-1,2,4-oxadiazol-5-amine | C3H5N3O | CID 567118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-METHYL-1,2,4-OXADIAZOL-5-AMINE(3663-39-6) 1H NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. jetir.org [jetir.org]

- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure and Analysis of 3-Methyl-1,2,4-oxadiazol-5-amine

Executive Summary

The 1,2,4-oxadiazole ring system is a cornerstone of modern medicinal chemistry, recognized for its bioisosteric properties and its presence in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of a key derivative, 3-Methyl-1,2,4-oxadiazol-5-amine (CAS No. 3663-39-6). We will dissect its molecular structure, from fundamental physicochemical properties to advanced spectroscopic and crystallographic insights. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind the synthesis and analytical validation of this important heterocyclic building block. We will explore robust protocols, the interpretation of analytical data, and the mechanistic basis for its synthesis, providing a holistic understanding of this molecule's role in the drug discovery landscape.

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,4-oxadiazole heterocycle has garnered significant attention due to its unique combination of chemical stability, synthetic accessibility, and favorable pharmacological properties.[1] It often serves as a bioisosteric replacement for esters and amides, a critical strategy in drug design to enhance metabolic stability and improve pharmacokinetic profiles. Unlike esters, the oxadiazole ring is resistant to hydrolysis by common metabolic enzymes. Furthermore, its rigid, planar structure acts as a valuable linker, positioning substituents in specific spatial orientations to optimize interactions with biological targets.[2]

3-Methyl-1,2,4-oxadiazol-5-amine is a quintessential example of this scaffold, featuring two key functional groups: a methyl group at the 3-position and an amine group at the 5-position. The primary amine offers a crucial handle for further synthetic elaboration, allowing for the construction of diverse compound libraries through reactions such as amidation, sulfonylation, or reductive amination. This versatility makes it a valuable starting material for exploring structure-activity relationships (SAR) in drug development programs.[1]

Core Physicochemical and Computed Properties

A foundational understanding of a molecule begins with its fundamental properties. These parameters govern its behavior in both chemical reactions and biological systems. The data presented below has been aggregated from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | 3-methyl-1,2,4-oxadiazol-5-amine | [3] |

| CAS Number | 3663-39-6 | [4][5] |

| Molecular Formula | C₃H₅N₃O | [3][4] |

| Molecular Weight | 99.09 g/mol | [3][4] |

| Melting Point | 158 °C | [5] |

| Boiling Point (Predicted) | 228.8 ± 23.0 °C | [5] |

| Density (Predicted) | 1.283 ± 0.06 g/cm³ | [5] |

| SMILES | CC1=NOC(=N1)N | [3] |

| InChIKey | LGNNZKURGCOEJY-UHFFFAOYSA-N | [3][6] |

| Polar Surface Area | 67.2 Ų | [3] |

| XLogP3 | 0.1 | [3] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [3] |

| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one ring oxygen) | [3] |

Synthesis and Mechanistic Insights

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and reliable strategy involves the cyclization of an O-acylated amidoxime, which is typically formed in situ. For 3-Methyl-1,2,4-oxadiazol-5-amine, a logical and field-proven approach is the reaction of acetamidoxime with a source of the "amino-carbonyl" equivalent, such as cyanogen bromide.

Experimental Protocol: Synthesis of 3-Methyl-1,2,4-oxadiazol-5-amine

-

Causality: This protocol relies on the nucleophilicity of the amidoxime nitrogen attacking the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization with dehydration. The base (potassium carbonate) is crucial for deprotonating the amidoxime hydroxyl group, activating it for the final ring-closing step.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetamidoxime (1.0 eq) in a suitable solvent such as ethanol or isopropanol (approx. 10 mL per gram of amidoxime).

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension is stirred vigorously for 15 minutes at room temperature.

-

Cyanogen Bromide Addition: Cool the mixture in an ice bath to 0-5 °C. [CAUTION: Cyanogen bromide is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.] Slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3-Methyl-1,2,4-oxadiazol-5-amine as a crystalline solid.

-

Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Visualizing the Reaction Mechanism

Caption: Reaction scheme for the synthesis of 3-Methyl-1,2,4-oxadiazol-5-amine.

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure is a non-negotiable step in chemical synthesis. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.

Expected Spectroscopic Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Methyl Protons (-CH₃) | A singlet at ~2.2-2.4 ppm, integrating to 3H.[6] |

| Amine Protons (-NH₂) | A broad singlet at ~5.0-6.5 ppm (concentration and solvent dependent), integrating to 2H. This peak is D₂O exchangeable.[7] | |

| ¹³C NMR | Methyl Carbon (-CH₃) | A signal at ~10-15 ppm.[7] |

| Ring Carbon (C3, attached to -CH₃) | A signal at ~165-170 ppm. | |

| Ring Carbon (C5, attached to -NH₂) | A signal at ~170-175 ppm. | |

| IR | N-H Stretch | Two characteristic sharp-to-medium bands in the range of 3300-3500 cm⁻¹ for the primary amine.[7] |

| C=N Stretch | A strong absorption band around 1640-1660 cm⁻¹.[7] | |

| C-O Stretch (ring) | A band in the region of 1200-1250 cm⁻¹. | |

| MS (EI) | Molecular Ion (M⁺) | A peak at m/z = 99, corresponding to the molecular weight of C₃H₅N₃O.[3] |

| Fragmentation | Expect fragmentation patterns corresponding to the loss of key groups, such as CH₃CN or HNCO, which can help confirm the ring structure. |

Visualizing the Molecular Structure for Spectroscopy

Caption: Key structural features and their expected spectroscopic signals.

Solid-State Structure and Intermolecular Interactions

The primary amine group (-NH₂) is a potent hydrogen bond donor, while the two ring nitrogen atoms and the ring oxygen atom are potential hydrogen bond acceptors. This functionality strongly suggests that the molecules will arrange themselves in the solid state to maximize these favorable interactions, likely forming extended networks or layers. These strong intermolecular forces are consistent with its relatively high melting point (158 °C) for a small molecule.

Visualizing Potential Hydrogen Bonding Network

Caption: Dimer formation via intermolecular hydrogen bonds (N-H···N).

Conclusion

3-Methyl-1,2,4-oxadiazol-5-amine is more than a simple chemical; it is a strategically designed building block for the advancement of medicinal chemistry. Its molecular structure, characterized by the stable 1,2,4-oxadiazole core and a synthetically versatile primary amine, makes it an asset in the synthesis of novel therapeutic agents. This guide has provided a framework for its synthesis, a detailed protocol for its structural verification through modern spectroscopy, and an evidence-based prediction of its solid-state behavior. By understanding the causality behind the analytical and synthetic methodologies, researchers can confidently and efficiently utilize this compound in their drug discovery endeavors.

References

-

ChemBK. (n.d.). 3-METHYL-1,2,4-OXADIAZOL-5-AMINE. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 567118, 3-Methyl-1,2,4-oxadiazol-5-amine. PubChem. Retrieved from [Link][3]

-

Krasnopeeva, A. G., et al. (2020). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2020(2), M1127. Retrieved from [Link][7]

-

Bielak, A., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(16), 4993. Retrieved from [Link][1]

-

Zhang, C., et al. (2021). Synthesis and crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 992-996. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link][9]

-

Žilinskas, H., et al. (2014). Crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole, (CH3)C2N2O(NH2). Zeitschrift für Kristallographie - New Crystal Structures, 222(2), 133-134. Retrieved from [Link][8]

-

Kumar, A., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(21), 12345-12354. Retrieved from [Link][2]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-1,2,4-oxadiazol-5-amine | C3H5N3O | CID 567118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. 3-METHYL-1,2,4-OXADIAZOL-5-AMINE(3663-39-6) 1H NMR [m.chemicalbook.com]

- 7. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1,2,4-oxadiazol-5-amine

This guide provides a comprehensive overview of a robust and well-documented synthetic pathway to 3-Methyl-1,2,4-oxadiazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental protocol but also insights into the underlying chemical principles and safety considerations.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a prominent scaffold in a multitude of biologically active compounds. Its prevalence in medicinal chemistry can be attributed to its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amide and ester functional groups. These characteristics often lead to improved pharmacokinetic profiles of drug candidates. 3-Methyl-1,2,4-oxadiazol-5-amine, in particular, offers a versatile platform for further chemical elaboration, with the amino group providing a convenient handle for the introduction of diverse substituents.

Recommended Synthetic Pathway: A Two-Step Approach

The selected synthetic route to 3-Methyl-1,2,4-oxadiazol-5-amine is a reliable two-step process commencing with the readily available starting material, acetamidoxime. The overall transformation is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of 3-Methyl-1,2,4-oxadiazol-5-amine.

Part I: Synthesis of the Key Precursor - Acetamidoxime

The successful synthesis of the target molecule is contingent upon the availability of high-purity acetamidoxime. A straightforward and efficient method for its preparation involves the reaction of acetonitrile with hydroxylamine.[1]

Experimental Protocol: Preparation of Acetamidoxime[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetonitrile | 41.05 | 45 mL | ~0.86 |

| 50% Aqueous Hydroxylamine | 33.03 | 90 mL | ~1.36 |

| Perfluorohexane (for recrystallization) | 338.04 | As needed | - |

Procedure:

-

In a suitable reaction vessel equipped with a magnetic stirrer, place 90 mL of a 50% aqueous solution of hydroxylamine.

-

At ambient temperature (25 °C), add 45 mL of high-purity acetonitrile to the hydroxylamine solution while stirring.

-

Continue stirring the mixture at ambient temperature for 24 hours. During this time, crystalline acetamidoxime will precipitate from the solution.

-

Collect the crystalline product by filtration.

-

For further purification, dissolve the crude acetamidoxime in a minimal amount of hot perfluorohexane.

-

Allow the solution to cool to ambient temperature overnight to induce recrystallization.

-

Collect the purified crystals by filtration and wash with a small amount of cold perfluorohexane.

-

Dry the purified acetamidoxime under vacuum.

Expert Insights: The use of a 50% aqueous solution of free hydroxylamine base simplifies the procedure by avoiding the need for an additional base to neutralize a hydroxylamine salt, a common practice in older methods.[1] This one-step process is not only faster but also minimizes the introduction of inorganic impurities.

Part II: Synthesis of 3-Methyl-1,2,4-oxadiazol-5-amine

This part of the guide details the two-step conversion of acetamidoxime to the final product, as outlined in U.S. Patent 3,574,222.[2]

Step 1: Synthesis of 3-Methyl-5-trichloromethyl-1,2,4-oxadiazole[2]

The first step involves the acylation of acetamidoxime with trichloroacetic anhydride, followed by a cyclodehydration to form the 1,2,4-oxadiazole ring.

Reaction Mechanism:

Caption: Proposed mechanism for the formation of the 1,2,4-oxadiazole ring.

Experimental Protocol: [2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetamidoxime | 74.08 | 7.4 g | 0.1 |

| Trichloroacetic Anhydride | 309.84 | 77.25 g | 0.25 |

Procedure:

-

In a reaction flask, place 77.25 g of trichloroacetic anhydride.

-

In small portions, add 7.4 g of acetamidoxime to the trichloroacetic anhydride. Maintain the temperature of the reaction mixture below 30 °C during the addition.

-

After the addition is complete and the acetamidoxime has dissolved, heat the mixture to 130-140 °C.

-

Maintain this temperature for approximately one hour.

-

Cool the reaction mixture to room temperature and then carefully pour it into a separatory funnel containing water.

-

An organic phase and an aqueous phase will form. Separate the organic phase.

-

Wash the organic phase with water, followed by a wash with a 5% sodium bicarbonate solution, and a final wash with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Trustworthiness and Self-Validation: The washing steps are crucial for removing unreacted trichloroacetic anhydride and trichloroacetic acid, which is formed as a byproduct. The final purity of the intermediate can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 2: Amination to 3-Methyl-1,2,4-oxadiazol-5-amine[2]

The final step is the conversion of the trichloromethyl group to an amino group using ammonia.

Experimental Protocol: [2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methyl-5-trichloromethyl-1,2,4-oxadiazole | 217.43 | 0.1 mole | 0.1 |

| Methanol | 32.04 | 200 cm³ | - |

| Ammonia | 17.03 | Saturated solution | Excess |

| Benzene (for recrystallization) | 78.11 | As needed | - |

Procedure:

-

Dissolve 0.1 mole of 3-methyl-5-trichloromethyl-1,2,4-oxadiazole in 200 cm³ of methanol in a suitable flask.

-

Cool the solution to 0 °C and bubble ammonia gas through the solution until it is saturated.

-

Allow the temperature of the reaction mixture to rise to 20 °C and then heat it to 60 °C for two hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Take up the residue in benzene and recrystallize to obtain 3-methyl-5-amino-1,2,4-oxadiazole.

-

The reported yield is 60%, with a melting point of 161 °C.[2]

Expert Insights: The trichloromethyl group serves as a good leaving group in this nucleophilic aromatic substitution-like reaction. The use of a saturated solution of ammonia in methanol provides a high concentration of the nucleophile, driving the reaction to completion.

Part III: Characterization and Validation

The identity and purity of the synthesized 3-Methyl-1,2,4-oxadiazol-5-amine should be confirmed by standard analytical techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₃H₅N₃O |

| Molar Mass | 99.09 g/mol |

| CAS Number | 3663-39-6 |

| Appearance | Solid |

| Melting Point | 161 °C[2] |

Spectroscopic Data:

-

¹H NMR: Spectral data for 3-Methyl-1,2,4-oxadiazol-5-amine is available in public databases and should be used for comparison.[3] The expected spectrum would show a singlet for the methyl protons and a broad singlet for the amine protons.

Part IV: Safety Considerations

As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety.

-

Trichloroacetic Anhydride: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ammonia: Ammonia is a corrosive and toxic gas with a pungent odor. All manipulations involving ammonia gas or concentrated solutions should be performed in a fume hood.

-

Benzene: Benzene is a known carcinogen and should be handled with extreme caution in a fume hood. Whenever possible, less toxic alternatives for recrystallization, such as toluene or a mixture of ethyl acetate and hexanes, should be explored.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This guide has detailed a reliable and well-documented synthetic pathway for the preparation of 3-Methyl-1,2,4-oxadiazol-5-amine. By providing a combination of theoretical background, step-by-step protocols, and practical insights, this document aims to empower researchers to confidently synthesize this valuable heterocyclic building block for their drug discovery and development endeavors.

References

Sources

First synthesis of 3-Methyl-1,2,4-oxadiazol-5-amine

An In-depth Technical Guide to the First Synthesis of 3-Methyl-1,2,4-oxadiazol-5-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the first reported synthesis of 3-Methyl-1,2,4-oxadiazol-5-amine. The document delves into the historical context, the strategic rationale behind the chosen synthetic pathway, and a detailed, step-by-step experimental protocol. By examining the core chemistry, this guide serves as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the foundational methods for constructing this important heterocyclic scaffold.

Introduction and Historical Context

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The 5-amino substituted variants, in particular, serve as crucial building blocks and bioisosteres. While the synthesis of the 1,2,4-oxadiazole ring system dates back to the work of Tiemann and Krüger in the late 19th century, the preparation of specific, functionalized derivatives evolved over many decades[1].

The first documented synthesis of the title compound, 3-Methyl-1,2,4-oxadiazol-5-amine, appears in a 1971 patent by inventors from FMC Corporation[2]. This work established a novel and effective method for producing 5-amino-1,2,4-oxadiazoles, which at the time were primarily synthesized through more complex routes like the Beckmann rearrangement of glyoximes[2]. The patented method provided a more direct and scalable approach, utilizing a key intermediate that facilitated the introduction of the amino group.

The Synthetic Strategy: A Tale of Two Steps

The core of the initial synthesis is a two-step process that hinges on the creation and subsequent functionalization of a stable, yet reactive, intermediate. This approach demonstrates a thoughtful experimental design, addressing the challenge of directly forming the 5-amino-substituted ring.

Rationale for the Synthetic Route

The inventors' strategy was to first construct the 3-methyl-1,2,4-oxadiazole ring with a group at the 5-position that could be easily displaced by an amine. The choice of a trichloromethyl (-CCl₃) group was astute for several reasons:

-

Activation: The strongly electron-withdrawing nature of the -CCl₃ group makes the C5 carbon of the oxadiazole ring highly electrophilic.

-

Leaving Group Potential: The trichloromethyl group serves as a precursor to a good leaving group upon nucleophilic attack by ammonia.

-

Accessibility: The required intermediate, 3-methyl-5-trichloromethyl-1,2,4-oxadiazole, could be readily synthesized from common starting materials: acetamidoxime and a trichloroacetylating agent.

This two-step sequence—ring formation followed by nucleophilic aromatic substitution—provided a robust and efficient pathway to the desired product.

Overall Synthetic Workflow

The synthesis can be visualized as a linear progression from a simple amidoxime to the final amino-oxadiazole.

Caption: Synthetic workflow for 3-Methyl-1,2,4-oxadiazol-5-amine.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in U.S. Patent 3,574,222[2].

Step 1: Synthesis of 3-Methyl-5-trichloromethyl-1,2,4-oxadiazole

This crucial first step involves the acylation of acetamidoxime followed by cyclodehydration to form the oxadiazole ring.

-

Reactants:

-

Acetamidoxime (1.0 mole)

-

Trichloroacetic anhydride (1.1 moles)

-

Solvent (e.g., Toluene)

-

-

Procedure:

-

A solution of acetamidoxime in a suitable inert solvent like toluene is prepared in a reaction flask equipped with a stirrer and a reflux condenser.

-

Trichloroacetic anhydride is added portion-wise to the stirred solution. The reaction is exothermic, and cooling may be required to maintain a controlled temperature.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the cyclodehydration to completion.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 3-methyl-5-trichloromethyl-1,2,4-oxadiazole as a liquid.

-

Step 2: Synthesis of 3-Methyl-1,2,4-oxadiazol-5-amine

This step is a nucleophilic substitution reaction where the trichloromethyl group is displaced by ammonia.

-

Reactants:

-

3-Methyl-5-trichloromethyl-1,2,4-oxadiazole (0.1 mole)

-

Methanol (200 cm³)

-

Ammonia (gas)

-

-

Procedure:

-

The intermediate, 3-methyl-5-trichloromethyl-1,2,4-oxadiazole, is dissolved in methanol in a flask suitable for gas introduction.

-

The solution is cooled to 0 °C using an ice bath.

-

Ammonia gas is bubbled through the solution until it is saturated.

-

The ice bath is removed, and the mixture is allowed to warm to 20 °C.

-

The reaction mixture is then heated and maintained at 60 °C for two hours.

-

After the reaction period, the solvent is evaporated under reduced pressure.

-

The resulting residue is taken up in benzene and recrystallized.

-

The final product, 3-methyl-5-amino-1,2,4-oxadiazole, is obtained as a crystalline solid.

-

Data Summary and Characterization

The quantitative data from the original synthesis provides a benchmark for the reaction's efficiency.

| Parameter | Value | Source |

| Yield | 60% | [2] |

| Melting Point | 161 °C | [2] |

| Molecular Formula | C₃H₅N₃O | [3] |

| Molecular Weight | 99.09 g/mol | [3][4] |

Note: Advanced spectroscopic data such as NMR and Mass Spectrometry were not included in the original 1971 patent but are available from modern chemical databases for reference.

Plausible Reaction Mechanism

Understanding the mechanism provides insight into the chemical transformations.

Caption: Key mechanistic stages in the synthesis.

In Step 1, the nucleophilic hydroxylamine moiety of acetamidoxime attacks the electrophilic carbonyl of the anhydride, forming an O-acyl intermediate. Subsequent intramolecular cyclization and dehydration yield the stable 1,2,4-oxadiazole ring. In Step 2, ammonia acts as a nucleophile, attacking the electron-deficient C5 carbon. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating chloroform (CHCl₃) to yield the final aminated product.

Safety and Handling Considerations

As a guide for laboratory professionals, adherence to safety is paramount.

-

Trichloroacetic Anhydride: Highly corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ammonia: A toxic and corrosive gas with a pungent odor. All operations involving ammonia saturation must be conducted in a well-ventilated fume hood.

-

Solvents: Toluene, methanol, and benzene are flammable and have associated health risks. Avoid inhalation and skin contact.

Conclusion

The first synthesis of 3-Methyl-1,2,4-oxadiazol-5-amine, as detailed in U.S. Patent 3,574,222, represents a significant and practical advancement in heterocyclic chemistry[2]. The strategic use of a trichloromethyl intermediate provided a scalable and efficient route that circumvented the limitations of previous methods. This foundational work paved the way for further exploration of 5-amino-1,2,4-oxadiazoles, a class of compounds that continues to be of high interest in the development of new therapeutic agents.

References

- U.S. Patent 3,574,222, "Preparation of 5-amino-1,2,4-oxadiazoles," issued April 6, 1971.

-

PubChem Compound Summary for CID 567118, 3-Methyl-1,2,4-oxadiazol-5-amine. [Link]

- Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry.

-

Hemming, K. (2018). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]

- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal.

Sources

3-Methyl-1,2,4-oxadiazol-5-amine spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1,2,4-oxadiazol-5-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Methyl-1,2,4-oxadiazol-5-amine (CAS No: 3663-39-6).[1][2] As a key heterocyclic scaffold, the 1,2,4-oxadiazole nucleus is integral to numerous pharmacologically active agents, making its unambiguous structural elucidation paramount for researchers in medicinal chemistry and drug development.[3][4] This document synthesizes theoretical principles with practical, field-proven methodologies for the analysis of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details the causality behind experimental choices, presents interpreted data, and includes step-by-step protocols to ensure scientific rigor and reproducibility.

Introduction: The Molecular Profile of 3-Methyl-1,2,4-oxadiazol-5-amine

3-Methyl-1,2,4-oxadiazol-5-amine is a five-membered heterocyclic compound featuring an oxadiazole ring substituted with a methyl group at the C3 position and an amine group at the C5 position. Its molecular structure is a cornerstone for building more complex molecules with diverse biological activities.[3] A thorough understanding of its spectroscopic signature is the first critical step in quality control, reaction monitoring, and the structural verification of its derivatives.

Key Molecular Properties:

The following sections will deconstruct the spectroscopic data piece by piece, providing a robust and validated analytical profile of the molecule.

Caption: Molecular structure of 3-Methyl-1,2,4-oxadiazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methyl-1,2,4-oxadiazol-5-amine, ¹H and ¹³C NMR provide definitive confirmation of the proton and carbon environments, respectively.

¹H NMR Spectroscopy

Causality of Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving the amine and, importantly, its residual water peak does not obscure the amine proton signals. Furthermore, the acidic nature of the N-H protons allows for a simple D₂O exchange experiment to confirm their identity.[5]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Methyl-1,2,4-oxadiazol-5-amine and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

D₂O Exchange: After the initial spectrum is recorded, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the amine protons will disappear or significantly diminish.[5]

Data Interpretation and Discussion

The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.35 | Singlet (s) | 3H | -CH₃ | The methyl protons are attached to an sp² carbon of the heterocyclic ring and appear as a sharp singlet as there are no adjacent protons to couple with. |

| ~6.05 | Broad Singlet (br s) | 2H | -NH₂ | The amine protons are attached to nitrogen, and their signal is often broad due to quadrupole broadening and chemical exchange. This signal will disappear upon D₂O exchange.[5] |

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆).

The spectrum definitively confirms the presence of a methyl group and a primary amine group in a 3:2 proton ratio, consistent with the proposed structure.

¹³C NMR Spectroscopy

Causality of Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard. This simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. The chemical shifts are highly indicative of the electronic environment of each carbon.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on the same spectrometer, operating at the appropriate frequency for carbon (e.g., 100 MHz for a 400 MHz instrument).

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans and a suitable relaxation delay are required, as quaternary carbons (like C3 and C5) can have long relaxation times.

Data Interpretation and Discussion

The ¹³C NMR spectrum is expected to show three signals, one for each of the unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.5 | C5 | This carbon is bonded to two nitrogen atoms and an oxygen atom within the heterocyclic ring, resulting in a significant downfield shift. Its attachment to the electron-donating amine group places it at a specific position. |

| ~158.0 | C3 | This carbon is also part of the electron-deficient oxadiazole ring, but its attachment to the methyl group differentiates it from C5. Chemical shifts for C3 and C5 in 1,2,4-oxadiazoles are typically in the 150-170 ppm range.[6][7] |

| ~11.5 | -CH₃ | The methyl carbon is an sp³-hybridized carbon and appears in the expected upfield aliphatic region.[8] |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆).

The presence of two signals in the aromatic/heterocyclic region and one in the aliphatic region provides unambiguous evidence for the carbon skeleton of 3-Methyl-1,2,4-oxadiazol-5-amine.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 3-Methyl-1,2,4-oxadiazol-5-amine, IR is particularly useful for confirming the presence of the amine (N-H) and the oxadiazole ring (C=N, C-O) functionalities.[9]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty instrument (or pure KBr pellet) must be taken and subtracted from the sample spectrum.

Data Interpretation and Discussion

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3450 - 3300 | N-H Asymmetric Stretch | -NH₂ | Primary amines exhibit two N-H stretching bands; this is the higher frequency asymmetric stretch.[5][10] |

| 3330 - 3250 | N-H Symmetric Stretch | -NH₂ | This is the lower frequency symmetric stretch characteristic of a primary amine.[10] |

| ~1640 | N-H Bend (Scissoring) | -NH₂ | The in-plane bending vibration of the primary amine group is a characteristic and strong absorption.[10] |

| ~1615 | C=N Stretch | Oxadiazole Ring | The carbon-nitrogen double bond within the heterocyclic ring gives rise to a strong absorption in this region. |

| 1350 - 1250 | C-N Stretch | C₅-NH₂ | The stretching vibration of the carbon-nitrogen single bond of the aromatic amine.[10] |

Table 3: Key Predicted Infrared Absorption Bands.

The IR spectrum provides crucial, complementary evidence to the NMR data, confirming the key functional groups required by the molecular structure.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed upon ionization offers valuable structural clues, acting as a molecular fingerprint. Electron Impact (EI) is a common ionization technique for this type of analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 10-200 amu) to detect the molecular ion and its fragments.

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to propose a fragmentation pathway.

Data Interpretation and Discussion

-

Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z = 99 , corresponding to the molecular weight of C₃H₅N₃O. The presence of an odd number of nitrogen atoms (3) follows the nitrogen rule, resulting in an odd nominal molecular weight.

-

High-Resolution MS (HRMS): The calculated exact mass is 99.0433 g/mol .[1] An experimental HRMS measurement confirming this value would provide unequivocal proof of the molecular formula.

Fragmentation Pathway: 1,2,4-oxadiazole systems are known to undergo characteristic ring cleavage upon electron impact.[4][11] A plausible fragmentation pathway involves a retro-cycloaddition (RCA) type cleavage.

Caption: Plausible EI mass spectrometry fragmentation pathway for the molecule.

This fragmentation analysis, starting with the confirmed molecular weight, provides strong corroborating evidence for the connectivity within the 3-Methyl-1,2,4-oxadiazol-5-amine structure.

Integrated Spectroscopic Workflow

The process of definitively characterizing a novel compound like 3-Methyl-1,2,4-oxadiazol-5-amine is a systematic, multi-technique approach. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Logical workflow for the synthesis and spectroscopic characterization.

Conclusion

The structural characterization of 3-Methyl-1,2,4-oxadiazol-5-amine is robustly achieved through the combined application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework, IR spectroscopy validates the presence of essential amine and oxadiazole functional groups, and mass spectrometry verifies the molecular weight and formula while offering insight into the molecule's stability and fragmentation. The data presented in this guide provide a definitive and reproducible spectroscopic fingerprint, serving as an essential reference for researchers utilizing this important chemical entity in their work.

References

-

MDPI. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2007). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-